molecular formula C8H8N2O B7644925 (1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol

(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol

Cat. No.: B7644925
M. Wt: 148.16 g/mol
InChI Key: RRPXPYOYQMGQMU-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol typically involves the construction of the pyrrolo-pyridine core followed by the introduction of the methanol group. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield.

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups onto the pyrrolo-pyridine core.

Scientific Research Applications

(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.

    1H-Pyrrolo[3,2-c]pyridine: A related compound with a different arrangement of the pyrrole and pyridine rings.

Uniqueness

(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol is unique due to its specific substitution pattern and the presence of the methanol group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-6-3-10-8-4-9-2-1-7(6)8/h1-4,10-11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPXPYOYQMGQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol
Reactant of Route 2
(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol
Reactant of Route 3
(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol
Reactant of Route 4
(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol
Reactant of Route 5
(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol

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